molecular formula C22H18 B1595494 Benzene, 1,3-bis(1-phenylethenyl)- CAS No. 34241-86-6

Benzene, 1,3-bis(1-phenylethenyl)-

Cat. No. B1595494
CAS RN: 34241-86-6
M. Wt: 282.4 g/mol
InChI Key: YVWBWDZQFGXBOT-UHFFFAOYSA-N
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Description

“Benzene, 1,3-bis(1-phenylethenyl)-”, also known as “1,3-Bis(1-phenylvinyl)benzene”, is a chemical compound with the molecular formula C22H18 . Its average mass is 282.378 Da and its monoisotopic mass is 282.140839 Da .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-bis(1-phenylethenyl)-” consists of a benzene ring with two phenylethenyl groups attached at the 1 and 3 positions . The compound has a molecular formula of C22H18 .


Physical And Chemical Properties Analysis

“Benzene, 1,3-bis(1-phenylethenyl)-” has a molecular weight of 282.38 . Its melting point is 46-48 °C, and it has a predicted boiling point of 425.6±30.0 °C . The predicted density is 1.029±0.06 g/cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Material Science and Chemistry , specifically in the study of Liquid Crystals .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” derivatives, also known as 1,4-Bis(phenylethynyl)benzene derivatives (BPEBs), have been synthesized and applied as crucial compositions to constitute a liquid crystal mixture . These mixtures have been used to achieve blue phase liquid crystals .

Methods of Application

A number of BPEBs and their analogues with different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms and trifluoromethyl groups as the end groups have been synthesized . The effects of the different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated .

Results or Outcomes

Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δ n) and acceptable dielectric anisotropy (Δɛ), which have been applied as the crucial compositions to constitute a liquid crystal mixture having the properties of Δɛ = 29.0 and Δ n = 0.283 at 25 °C . With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .

2. Application in Organic Electronics

Specific Scientific Field

This application falls under the field of Electronics and Material Science , specifically in the study of Organic Electronics .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” has potential applications in various fields of research and industry, such as organic electronics, optical devices, and sensors.

Methods of Application

The specific methods of application in organic electronics are not detailed in the source.

Results or Outcomes

It has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.

3. Application in Polymer Science

Specific Scientific Field

This application falls under the field of Polymer Science .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of polyisobutylene-based block copolymers with precisely controlled architecture by living cationic polymerization .

Methods of Application

The specific methods of application in polymer science are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

4. Application in Synthesis of Phase-Separated Super-H-Shaped Triblock Architectures

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .

Methods of Application

Using “Benzene, 1,3-bis(1-phenylethenyl)-”, isoprene was polymerized in cyclohexane, yielding a high content of 1,4-PI units of 93% . Subsequently, 3 hydroxyl groups were introduced simultaneously both in α- and ω-position by means of end-functionalization of the living anionic di-lithiated polyisoprene (PI) chains with 1,2-isopropylidene glyceryl glycidyl ether (IGG) and subsequent acidic deprotection .

Results or Outcomes

The resulting hexa-hydroxy functional PI-macroinitiators were then used to initiate L -lactide (LLA) in a DBU-catalysed polymerisation, ultimately yielding super-H-shaped (PLLA) 3 - b -PI- b - (PLLA) 3 triblock structures with molecular weights of 23–49 kg mol −1 . Thermal characterisation revealed two distinct glass transition temperatures ( Tg ), indicating phase separation .

5. Application in Organic Field-Effect Transistors (OFETs) and Solar Cells

Specific Scientific Field

This application falls under the field of Organic Electronics .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” has been shown to exhibit good electron transport properties, making it promising for use in organic field-effect transistors (OFETs) and solar cells.

Methods of Application

The specific methods of application in OFETs and solar cells are not detailed in the source.

Results or Outcomes

It has been shown to exhibit good electron transport properties.

6. Application in the Synthesis of Polystyrene

Specific Scientific Field

This application falls under the field of Polymer Science .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” is a monomer that polymerizes with cationic polymerization to form polystyrene .

Methods of Application

The specific methods of application in the synthesis of polystyrene are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

7. Application in Synthesis of Complex Triblock Copolymer Structures

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” is used in the synthesis of complex triblock copolymer structures . Specifically, it is used in the synthesis of phase-separated super-H-shaped triblock architectures: poly (l-lactide) grafted from telechelic polyisoprene .

Methods of Application

Using “Benzene, 1,3-bis(1-phenylethenyl)-”, isoprene was polymerized in cyclohexane, yielding a high content of 1,4-PI units of 93% . Subsequently, 3 hydroxyl groups were introduced simultaneously both in α- and ω-position by means of end-functionalization of the living anionic di-lithiated polyisoprene (PI) chains with 1,2-isopropylidene glyceryl glycidyl ether (IGG) and subsequent acidic deprotection .

Results or Outcomes

The resulting hexa-hydroxy functional PI-macroinitiators were then used to initiate L -lactide (LLA) in a DBU-catalysed polymerisation, ultimately yielding super-H-shaped (PLLA) 3 - b -PI- b - (PLLA) 3 triblock structures with molecular weights of 23–49 kg mol −1 . Thermal characterisation revealed two distinct glass transition temperatures ( Tg ), indicating phase separation .

8. Application in Optical Devices and Sensors

Specific Scientific Field

This application falls under the field of Optical Electronics .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” has potential applications in various fields of research and industry, such as optical devices, and sensors.

Methods of Application

The specific methods of application in optical devices and sensors are not detailed in the source.

Results or Outcomes

It has been shown to exhibit good electron transport properties.

9. Application in the Synthesis of Polystyrene

Specific Scientific Field

This application falls under the field of Polymer Science .

Summary of the Application

“Benzene, 1,3-bis(1-phenylethenyl)-” is a monomer that polymerizes with cationic polymerization to form polystyrene .

Methods of Application

The specific methods of application in the synthesis of polystyrene are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

Safety And Hazards

“Benzene, 1,3-bis(1-phenylethenyl)-” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin and eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3-bis(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBWDZQFGXBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067825
Record name Benzene, 1,3-bis(1-phenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,3-bis(1-phenylethenyl)-

CAS RN

34241-86-6
Record name 1,3-Bis(1-phenylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34241-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-bis(1-phenylethenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-bis(1-phenylethenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,3-bis(1-phenylethenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isoprene, sec-BuLi solution (1.3 M in cyclohexane), anhydrous tetrahydrofuran (THF), pentamethyldiethylenetriamine (PMDETA), tetraethoxysilane, and 1,3-diisopropenylbenzene (1) were obtained from Aldrich Chemical Company, Milwaukee, Wis.. 1,3-bis(1-phenylethenyl)benzene (3) was obtained from the Dow Chemical Company, Midland, Mich.
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Synthesis routes and methods II

Procedure details

A Grignard reaction mixture was prepared by contacting 100 mL of 2M phenylmagnesium chloride in tetrahydrofuran with 0.1 mole m-diacetyl benzene. 100 mL of n-octanol were added to the Grignard reaction mixture. The tetrahydrofuran was removed by distillation during which the pot temperature rose to 175° C. in 2 hours. Gas chromatograph analysis showed that the alcohol had been dehydrated to m-bis-(1-phenylethenyl) benzene. Product yield was about 95%
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Synthesis routes and methods III

Procedure details

Isoprene, sec-BuLi solution (1.3M in cyclohexane), anhydrous tetrahydrofuran (THF), anhydrous dimethylsulfoxide (DMSO), pentamethyldiethylenetriamine (PMDETA) and 1,3-diisopropenylbenzene (1) were obtained from Aldrich Chemical Company, Milwaukee, Wis. 1,3-bis(1-phenylethenyl)benzene (3) was obtained from the Dow Chemical Company, Midland, Mich.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Lynch - 1996 - search.proquest.com
Low molecular weight ($< $12 K g/mol), primary amine-terminated polystyrenes and polybutadienes were prepared in hydrocarbon solvents using organolithium initiators. This …
Number of citations: 2 search.proquest.com

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